3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
CAS No.: 212321-78-3
Cat. No.: VC21337457
Molecular Formula: C32H37N7O5
Molecular Weight: 599.7 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid - 212321-78-3](/images/no_structure.jpg)
CAS No. | 212321-78-3 |
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Molecular Formula | C32H37N7O5 |
Molecular Weight | 599.7 g/mol |
IUPAC Name | 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid |
Standard InChI | InChI=1S/C32H37N7O5/c1-3-4-5-8-19-44-32(43)37-30(33)22-10-13-24(14-11-22)35-21-28-36-25-20-23(12-15-26(25)38(28)2)31(42)39(18-16-29(40)41)27-9-6-7-17-34-27/h6-7,9-15,17,20,35H,3-5,8,16,18-19,21H2,1-2H3,(H,40,41)(H2,33,37,43) |
Standard InChI Key | UGEWTLXHMYKLCO-UHFFFAOYSA-N |
Isomeric SMILES | CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4)\N |
SMILES | CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4 |
Canonical SMILES | CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4 |
Appearance | White to Off-White Solid |
Melting Point | 113-126°C |
Chemical Identity and Structure
Nomenclature and Identification
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid is officially identified by the following parameters:
Structural Characteristics
The compound features a complex molecular architecture comprising several key structural elements:
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A benzimidazole core with a methyl substituent at position 1
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A pyridin-2-ylamino propanoic acid moiety
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An anilino methyl group at position 2 of the benzimidazole
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A hexoxycarbonylcarbamimidoyl functional group on the aniline ring
This distinctive structure contributes to its specific role in the metabolic pathway and its biochemical properties. The compound contains multiple nitrogen-containing heterocycles and functional groups that influence its pharmacokinetic behavior .
Biochemical Role and Metabolism
Metabolic Pathway
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid occupies a critical position in the metabolic cascade of Dabigatran etexilate. Research has elucidated the following metabolic pathway:
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Dabigatran etexilate (DABE), a double ester prodrug, undergoes initial metabolism in the intestine
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Carboxylesterase 2 (CES2) enzyme rapidly hydrolyzes DABE to form two parallel intermediate metabolites:
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Dabigatran ethylester (BIBR0951)
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Desethyl Dabigatran Etexilate (BIBR1087, our compound of interest)
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These intermediates are subsequently converted to the active moiety Dabigatran (DAB) through further hydrolysis by hepatic CES1/2 enzymes
The formation of these intermediates represents a crucial step in the bioactivation process essential for the therapeutic effect of Dabigatran etexilate.
Comparative Metabolite Properties
The compound exhibits distinct differences from both its parent compound and metabolic siblings:
This differential substrate specificity for transport proteins significantly influences the compounds' absorption, distribution, metabolism, and excretion profiles.
Pharmacokinetic Considerations
Alternative Metabolic Pathways
Recent research has revealed previously unrecognized metabolic routes involving 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid and related compounds. Alongside the established hydrolysis pathway, evidence indicates NADPH-dependent oxidative metabolism:
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In human intestinal microsomes (HIM), DABE undergoes NADPH-dependent oxidation in parallel with CES-mediated hydrolysis
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The intermediate metabolite BIBR0951 also experiences NADPH-dependent metabolism in both HIM and human liver microsomes (HLM)
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This oxidative metabolism is primarily mediated by CYP3A enzymes and exhibits saturation kinetics with Km values of 1-3 μM
These findings provide insight into the complex metabolic fate of these compounds and explain observed differences in drug-drug interaction profiles at varying dose levels.
Implications for Drug-Drug Interactions
The metabolic profile of 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid and its related compounds has significant implications for clinical pharmacology:
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The intestinal CYP3A-mediated oxidation of BIBR0951, rather than gut P-gp-mediated efflux of DABE, appears to be a key factor in observed differences in drug-drug interaction magnitudes following micro versus therapeutic doses of DABE with CYP3A/P-gp inhibitors like clarithromycin
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Both saturable CYP3A-mediated metabolism of BIBR0951 and solubility-limited DABE absorption contribute to the relatively modest nonlinearity in DAB exposure observed with increasing DABE doses
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The contribution of gut P-gp appears limited, while gut CYP3A shows an appreciable, albeit small, role in mediating drug-drug interactions following therapeutic doses of DABE
This complex interplay of metabolic and transport processes highlights the importance of understanding the properties and behavior of intermediate metabolites like 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid.
Analytical Considerations
Chemical Properties for Analysis
For research and analytical purposes, the following properties of 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid are relevant:
These properties facilitate the identification and quantification of the compound in biological samples and pharmaceutical preparations.
Research Applications
Physiologically Based Pharmacokinetic Modeling
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid plays a significant role in advanced pharmacokinetic research:
This sophisticated modeling approach provides deeper insights into the complex pharmacokinetics of these compounds and their clinical implications.
Clinical Probe Applications
Dabigatran etexilate, which metabolizes to form 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid, serves as a clinical probe substrate:
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DABE is used to phenotype intestinal P-glycoprotein (P-gp) function in drug-drug interaction studies
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It also serves as a probe in pharmacokinetic studies in special populations
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Recent research suggests a varying extent of CYP3A involvement when using DABE as a clinical probe across different dose levels
Understanding the formation and properties of intermediate metabolites like 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid is essential for the accurate interpretation of these clinical probe studies.
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